molecular formula C12H16FNO B4027392 N-[(4-fluorophenyl)methyl]pentanamide

N-[(4-fluorophenyl)methyl]pentanamide

Cat. No.: B4027392
M. Wt: 209.26 g/mol
InChI Key: QMCOCDXDFLCWDP-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]pentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a 4-fluorobenzyl group. The fluorophenyl group enhances lipophilicity and electronic effects, which can influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-2-3-4-12(15)14-9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCOCDXDFLCWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]pentanamide typically involves the reaction of 4-fluorobenzylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-fluorobenzylamine+pentanoyl chlorideThis compound+HCl\text{4-fluorobenzylamine} + \text{pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-fluorobenzylamine+pentanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]pentanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • N-(4-Methoxyphenyl)pentanamide ():

    • Structural Difference : Methoxy group (-OCH₃) replaces the fluorophenylmethyl moiety.
    • Biological Activity : Demonstrated potent anthelmintic activity against Toxocara canis with lower cytotoxicity than albendazole.
    • Pharmacokinetics : Exhibited superior drug-likeness (Lipinski’s Rule compliance) and metabolic stability compared to albendazole.
    • Key Contrast : The electron-donating methoxy group may reduce membrane permeability compared to the electron-withdrawing fluorine, affecting tissue distribution .
  • N-[4-(4-Nitrophenoxy)phenyl]pentanamide (): Structural Difference: Nitrophenoxy group introduces steric bulk and hydrogen-bonding capabilities. Crystallographic Insights: Forms intermolecular hydrogen bonds via the amide group and nitro moiety, creating parallel chains.

Opioid Receptor-Targeting Analogues

  • para-Fluorovaleryl Fentanyl (N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide) ():

    • Structural Difference : Incorporates a phenethylpiperidine group, a hallmark of fentanyl-like opioids.
    • Biological Activity : Binds to μ-opioid receptors, with potency influenced by the fluorophenyl and pentanamide groups.
    • Key Contrast : The absence of the piperidine ring in N-[(4-fluorophenyl)methyl]pentanamide likely eliminates opioid activity, highlighting the critical role of the piperidine moiety in receptor binding .
  • N-Phenyl-N-(1-propionyl-4-piperidinyl)propanamide ():

    • Structural Difference : Shorter propanamide chain and piperidinyl group.
    • Key Contrast : Reduced chain length may decrease lipophilicity and alter metabolic pathways compared to pentanamide derivatives.

Enzyme Inhibitors and Sulfonamide Hybrids

  • Sulfonamide-Biotin Conjugates (): Example: (3aS,4S,6aR)-5-{N-[[4-(Aminosulfonyl)phenyl]ethyl]-N-[[4-(fluorophenyl)methyl]-2-oxohexahydro-1-H-thieno[3,4-d]imidazol-4-yl}pentanamide. Structural Difference: Incorporates a sulfonamide group and biotin moiety for targeted enzyme inhibition. Biological Activity: Designed as carbonic anhydrase inhibitors; the biotin group enhances cellular uptake.
  • KFase Inhibitors (): Example: 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Structural Difference: Pyrimidine-dione core replaces the pentanamide chain. Biological Activity: High affinity for Anopheles gambiae kynurenine formamidase (KFase) with ΔG = -8.7 kcal/mol. Key Contrast: The rigid heterocyclic core may limit conformational flexibility but enhance target specificity .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP Molecular Weight (Da) Hydrogen Bond Donors Key Bioactivity
This compound ~2.5* 223.27 1 (amide NH) Not reported (hypothetical)
N-(4-Methoxyphenyl)pentanamide 1.8 207.27 1 Anthelmintic
para-Fluorovaleryl Fentanyl 4.1 400.48 1 Opioid agonist
Sulfonamide-Biotin Hybrid () 3.2 543.64 4 Carbonic anhydrase inhibition

*Estimated using fragment-based methods.

  • Lipophilicity : Fluorophenylmethyl substitution increases LogP compared to methoxyphenyl analogs, enhancing blood-brain barrier permeability but risking off-target effects.
  • Metabolic Stability : Pentanamide chains are prone to hydrolysis, but fluorination may slow cytochrome P450-mediated metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-fluorophenyl)methyl]pentanamide
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